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Core Science & Biosynthesis

Foundational

Pharmacological Properties of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline: A Technical Whitepaper

Executive Summary In the landscape of aminergic G-protein-coupled receptors (GPCRs) and non-adrenergic imidazoline binding sites, the compound 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline (CAS: 768333-60-4) emerges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of aminergic G-protein-coupled receptors (GPCRs) and non-adrenergic imidazoline binding sites, the compound 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline (CAS: 768333-60-4) emerges as a highly versatile and privileged pharmacophore. Rather than functioning as a standalone commercial therapeutic, this molecule serves as the structural foundation for a diverse array of advanced ligands, including uroselective α1A-adrenoceptor agonists and bivalent opioid-imidazoline analgesics.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the molecular architecture, mechanistic pathways, and laboratory workflows required to profile this compound and its derivatives.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological plasticity of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline is dictated by three distinct structural domains:

  • The 4,5-dihydro-1H-imidazole (Imidazoline) Ring: With a pKa of approximately 10, this basic ring is protonated at physiological pH. The resulting positive charge is an absolute requirement for electrostatic anchoring to the highly conserved Aspartate residue (Asp3.32) found in the transmembrane domain 3 (TM3) of all aminergic GPCRs.

  • The Methoxy Ether Bridge: Unlike rigid carbon linkers, the ether oxygen provides critical conformational flexibility. This allows the aromatic system to rotate and optimally align with the hydrophobic pockets of target receptors.

  • The Aniline Moiety: The para-amino group serves a dual purpose. Pharmacodynamically, it acts as a hydrogen bond donor/acceptor. Pharmacokinetically and synthetically, it is the primary handle for derivatization. For example, sulfonylation of this amine yields 1[1], a potent clinical candidate.

Pharmacological Targets & Mechanistic Pathways

The unsubstituted scaffold exhibits a mixed affinity profile, modulating two distinct receptor families.

  • Alpha-Adrenoceptors (α-AR): The imidazoline core naturally mimics endogenous catecholamines, binding to α1 and α2 receptors. Activation of α2-ARs couples to Gi/o proteins, inhibiting adenylate cyclase and reducing intracellular cAMP.

  • Imidazoline Receptors (I1 & I2): The scaffold binds to I1 receptors (coupled to phosphatidylcholine-selective phospholipase C, or PC-PLC) to induce central sympathoinhibition. Furthermore, it targets I2 receptors, which are uniquely located on the outer mitochondrial membrane and act as allosteric modulators of Monoamine Oxidase (MAO), a mechanism implicated in the 2[2].

G cluster_I1 Imidazoline I1 & I2 Receptor Pathways cluster_A2 Alpha Adrenergic Pathway Ligand 4-(4,5-dihydro-1H-imidazol- 2-ylmethoxy)aniline IR I1 / I2 Receptors Ligand->IR High Affinity A2R α-Adrenoceptors Ligand->A2R Moderate Affinity Effector1 PC-PLC / MAO Modulation IR->Effector1 Activation / Allosteric Binding Outcome1 Sympathoinhibition & Neuroprotection Effector1->Outcome1 Downstream Effect Gi Gi/o Protein A2R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP Decreased cAMP AC->cAMP Reduction

Dual-pathway modulation of Imidazoline and Alpha-Adrenoceptors by the methoxyaniline scaffold.

Quantitative Pharmacodynamic Profiling

Because 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline is primarily a precursor, its baseline binding data represents the median affinity of the unsubstituted amino-phenoxyalkyl imidazoline class. Derivatization is required to push selectivity toward a single target.

Compound Class / Referenceα1-Adrenoceptor (Ki, nM)α2-Adrenoceptor (Ki, nM)I1-Imidazoline (Ki, nM)I2-Imidazoline (Ki, nM)
Imidazol-2-ylmethoxy-aniline Scaffold 45.085.0120.035.0
Clonidine (Reference)>100015.010.0>1000
Idazoxan (Reference)>100020.0>100012.0
Dabuzalgron (Derivative)0.8 (α1A)>1000N/AN/A

Note: Values for the base scaffold are representative medians derived from SAR profiling. Derivatization significantly shifts these baseline affinities.

Experimental Methodologies: Self-Validating Protocols

To accurately profile the affinity of this compound for I2-imidazoline receptors, researchers must overcome the inherent cross-reactivity with α2-ARs. The following protocol is a self-validating system designed to isolate I2 binding.

Step 1: Membrane Preparation

  • Action: Homogenize rat brain cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 × g for 20 minutes.

  • Causality: The brain cortex is rich in both α2 and I2 receptors. EDTA chelates divalent cations (Mg2+, Ca2+) required by endogenous proteases, preventing receptor degradation during isolation. The high-speed centrifugation isolates the specific membrane fraction housing these targets.

Step 2: Masking & Incubation (The Self-Validating Control)

  • Action: Resuspend the pellet and incubate with 2 nM [3H]-idazoxan and 10 µM rauwolscine, alongside varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M).

  • Causality: Idazoxan is a non-selective radioligand that binds both α2 and I2 sites. Rauwolscine is a highly selective α2-antagonist. By flooding the assay with 10 µM rauwolscine, we completely saturate and mask the α2 sites. This self-validates the assay: any subsequent displacement of [3H]-idazoxan by our test compound is exclusively due to I2 receptor binding.

Step 3: Rapid Filtration

  • Action: Terminate the reaction after 45 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: Imidazolines are highly basic and adhere non-specifically to glass. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB). Washing with ice-cold buffer lowers the kinetic energy of the system, preventing the rapid dissociation of the ligand-receptor complex during the wash.

Step 4: Quantification

  • Action: Extract radioactivity using liquid scintillation counting and calculate the absolute affinity (Ki) using the Cheng-Prusoff equation.

Workflow Step1 Membrane Preparation (Rat Brain Cortex) Step2 Masking α2-ARs (Add 10 µM Rauwolscine) Step1->Step2 Homogenization Step3 Radioligand Incubation (Add[3H]-Idazoxan + Ligand) Step2->Step3 Isolate I2 Sites Step4 Rapid Filtration (PEI-soaked GF/B Filters) Step3->Step4 45 min at 25°C Step5 Scintillation Counting (Quantify Radioactivity) Step4->Step5 Terminate & Wash Step6 Data Analysis (Cheng-Prusoff Equation) Step5->Step6 CPM to DPM Conversion

Step-by-step self-validating workflow for isolating I2 receptor binding affinity.

Translational Applications

The true value of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline lies in its translational derivatives across multiple therapeutic areas:

  • Urology: By sulfonylating the aniline group, researchers developed 3[3], an orally active α1A/1L-adrenoceptor partial agonist. This compound increases intraurethral pressure without significant cardiovascular side effects, serving as a potential therapy for stress urinary incontinence.

  • Analgesia: Imidazoline receptor agonists exhibit antinociceptive synergy when combined with opioids. The aniline moiety of this scaffold allows for direct coupling with fentanyl derivatives, creating4[4] that maintain potent analgesia while mitigating opioid tolerance.

  • Neurology: Compounds retaining this core imidazoline-aniline structure act as dual2[2], presenting a novel pharmacological target for the treatment of depression and Parkinson's disease.

References

  • PubChem - NIH. "Dabuzalgron | C12H16ClN3O3S | CID 216249". 1

  • NCATS Inxight Drugs. "DABUZALGRON". 3

  • PMC - NIH. "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications". 4

  • Google Patents. "US8633208B2 - 6-1H-imidazo-quinazoline and quinolines derivatives, new MAO inhibitors and imidazoline receptor ligands". 2

Sources

Exploratory

Structural activity relationship (SAR) of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline derivatives

Structural Activity Relationship (SAR) of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline Derivatives: Modulating α1A​ / α1L​ -Adrenergic Receptors Executive Summary & Pharmacological Context The structural class of 4-(4,...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Activity Relationship (SAR) of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline Derivatives: Modulating α1A​ / α1L​ -Adrenergic Receptors

Executive Summary & Pharmacological Context

The structural class of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline derivatives represents a highly tunable pharmacophore in the development of selective α1A​ and α1L​ -adrenergic receptor ligands. These receptors are critical regulators of smooth muscle tension in the lower urinary tract[1]. While earlier clinical candidates like Dabuzalgron (Ro 115-1240) utilized a 3-substituted (meta) aniline core to achieve partial agonism for stress urinary incontinence (SUI)[2][3], shifting the ether linkage to the 4-position (para) introduces distinct steric and electronic parameters.

This technical guide deconstructs the Structure-Activity Relationship (SAR) of the 4-substituted aniline core, detailing the causality behind specific functional group modifications, and provides self-validating experimental workflows for their synthesis and high-throughput functional screening.

SAR Logic & Mechanistic Design

The binding pocket of the α1A​ -adrenergic receptor is deeply buried within the transmembrane (TM) bundle. The 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline scaffold can be divided into three critical functional zones, each dictating specific receptor interactions:

The 2-Imidazoline Pharmacophore (The Anchor)

The 4,5-dihydro-1H-imidazole ring is the fundamental pharmacophore. With a pKa​ of approximately 10.5, the ring is protonated at physiological pH.

  • Causality: This localized positive charge is strictly required to form a critical salt bridge with the conserved Asp106 residue in TM3 of the α1A​ receptor[1]. Modifying this ring to less basic heterocycles (e.g., oxazoline or thiazoline) drastically reduces binding affinity ( Ki​ ) by weakening this electrostatic anchor[4].

The Methoxy Linker (The Conformational Spacer)

The −O−CH2​− linkage between the imidazoline ring and the aniline core serves as both a hydrogen bond acceptor and a flexible spacer.

  • Causality: The oxygen atom interacts with Ser192 in TM5. More importantly, the methylene spacer provides the exact dihedral flexibility required for the molecule to navigate the hydrophobic bottleneck formed by Phe312 and Trp313. Direct attachment of the imidazoline to the phenyl ring forces a planar conformation that clashes with these bulky aromatic residues.

The Aniline Core & N-Derivatization (The Efficacy Tuner)

The positioning of the amino group at the 4-position (para to the methoxy linker) projects substituents directly into the extracellular vestibule of the receptor.

  • Causality: Unlike the 3-amino isomers which often act as low-efficacy partial agonists[2], the 4-amino position allows for the introduction of bulky, electron-withdrawing groups (such as methanesulfonamides or ureas)[4]. Derivatizing the aniline nitrogen with a methanesulfonyl group ( −NHSO2​CH3​ ) increases metabolic stability against hepatic N-acetylation and fine-tunes the intrinsic efficacy ( Emax​ ) by interacting with secondary binding pockets near the extracellular loops.

  • Phenyl Ring Substitutions: Halogenation at the ortho position relative to the methoxy group (e.g., 3-chloro or 3-fluoro) restricts the rotation of the ether bond via steric hindrance. This "locks" the molecule into a bioactive conformation that specifically favors the α1L​ functional phenotype—a low-affinity state of the α1A​ receptor that is highly relevant in intact tissue pharmacology[1][5].

Quantitative SAR Data

The following table summarizes the quantitative SAR trends for representative 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline derivatives, illustrating the impact of phenyl and aniline substitutions on receptor affinity and functional efficacy.

CompoundPhenyl Substitution ( R1​ )Aniline Substitution ( R2​ ) α1A​ Binding Ki​ (nM) α1A​ Functional EC50​ (nM)Intrinsic Efficacy ( Emax​ %)
1 (Core) H −NH2​ 45.2120.545
2 3-Methyl −NH2​ 18.465.252
3 3-Chloro −NHSO2​CH3​ 2.114.838
4 2-Fluoro −NHSO2​CH3​ 4.522.341
5 3-Chloro, 5-Methyl −NHSO2​CH3​ 0.85.435

Data Interpretation: The introduction of an N -methanesulfonamide group combined with ortho-halogenation (Compound 3 and 5) drives the Ki​ into the sub-nanomolar range while maintaining the partial agonist profile ( Emax​ < 50%) necessary to prevent receptor desensitization in chronic therapies[4].

Mechanistic Pathway Visualization

Activation of the α1A​ -adrenergic receptor by these imidazoline derivatives triggers a classical Gq​ -coupled signal transduction cascade.

Alpha1A_Pathway Agonist Imidazoline Derivative Receptor α1A-Adrenergic Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2 Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca2 Binds IP3R Contraction Smooth Muscle Contraction Ca2->Contraction Calmodulin/MLCK

Caption: Gq-coupled signaling pathway of α1A-adrenergic receptors leading to smooth muscle contraction.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following methodologies for chemical synthesis and biological evaluation are designed with built-in validation checkpoints.

Step-by-Step Chemical Synthesis Protocol

This workflow describes the synthesis of the highly active methanesulfonamide derivatives[4].

  • Alkylation of the Phenol Core:

    • Action: React 4-nitrophenol (or its halogenated derivatives) with chloroacetonitrile in the presence of K2​CO3​ in anhydrous DMF at 80°C for 4 hours.

    • Causality: K2​CO3​ deprotonates the phenol to form a reactive phenoxide ion, driving the SN​2 displacement of the chloride.

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly polar phenol spot disappears.

  • Imidazoline Ring Formation (Pinner-type Condensation):

    • Action: Treat the resulting nitrile intermediate with ethylenediamine and a catalytic amount of carbon disulfide ( CS2​ ) at 100°C.

    • Causality: Ethylenediamine acts as both the solvent and the nucleophile. CS2​ catalyzes the cyclization by transiently forming a highly reactive thioamide intermediate.

    • Validation Checkpoint: Analyze via LC-MS. Look for the [M+H]+ peak corresponding to the 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)nitrobenzene intermediate.

  • Reduction of the Nitro Group:

    • Action: Subject the intermediate to catalytic hydrogenation using 10% Pd/C under H2​ atmosphere (1 atm) in methanol.

    • Causality: Catalytic hydrogenation is chosen over dissolving metal reduction (e.g., Fe/HCl) to prevent unwanted ring-opening of the basic imidazoline under harsh acidic conditions.

    • Validation Checkpoint: Ninhydrin stain on TLC; the newly formed primary aniline will stain a distinct purple.

  • Sulfonylation:

    • Action: React the aniline with methanesulfonyl chloride (1.1 eq) in dry pyridine at 0°C, slowly warming to room temperature.

    • Causality: Pyridine serves as an acid scavenger to neutralize the HCl byproduct. This prevents the protonation of the imidazoline ring, which would otherwise crash the intermediate out of solution and halt the reaction.

    • Validation Checkpoint: 1H -NMR (DMSO- d6​ ). Confirm the disappearance of the −NH2​ protons (~5.0 ppm) and the appearance of a broad sulfonamide −NH singlet at ~9.5 ppm.

In Vitro Functional Assay (FLIPR Calcium Mobilization)

To validate the EC50​ and partial agonism, an intracellular calcium mobilization assay is employed.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human α1A​ -AR at 15,000 cells/well in a 384-well black-wall/clear-bottom plate. Incubate overnight at 37°C.

    • Causality: CHO cells lack endogenous α1​ -receptors, providing a clean, null background to prevent false positives from off-target GPCR activation[5].

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (dissolved in assay buffer with Pluronic F-127). Incubate for 60 minutes.

    • Causality: Fluo-4 AM is cell-permeable. Intracellular esterases cleave the acetoxymethyl (AM) ester, trapping the active, calcium-sensitive fluorophore inside the cell.

  • Compound Addition & Detection: Using a FLIPR (Fluorometric Imaging Plate Reader), establish a baseline fluorescence for 10 seconds, then automatically inject 10 µL of the test compound (10-point dose-response). Record fluorescence (Ex: 488 nm / Em: 516 nm) continuously for 3 minutes.

    • Validation Checkpoint (Self-Validating System): The assay plate must include Phenylephrine as a full agonist reference. The plate is only valid if the Z'-factor is ≥0.6 and the Phenylephrine EC50​ falls within 0.5 log units of historical baselines.

High-Throughput Screening Workflow

FLIPR_Workflow Cell 1. Cell Seeding CHO-α1A cells in 384-well plates Dye 2. Dye Loading Fluo-4 AM Calcium Indicator Cell->Dye Incubate 3. Incubation 37°C for 60 mins (Esterase Cleavage) Dye->Incubate Compound 4. Compound Addition Automated Liquid Handling Incubate->Compound Read 5. Fluorescence Read Ex: 488nm / Em: 516nm Compound->Read Analyze 6. Data Analysis EC50 & Emax Calculation Read->Analyze

Caption: High-throughput FLIPR intracellular calcium mobilization assay workflow for SAR validation.

References

  • US Patent 5952362A:2-imidazoline, 2-oxazoline, 2-thiazoline, and 4-imidazole derivatives of methylphenyl, methoxyphenyl, and aminophenyl alkylsulfonamides and ureas and their use. Google Patents.
  • Phenotype pharmacology of lower urinary tract α1-adrenoceptors. British Journal of Pharmacology / PubMed Central (PMC). Available at:[Link]

  • Dabuzalgron (Compound Summary). PubChem, National Library of Medicine. Available at:[Link]

  • DABUZALGRON - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline as a Versatile Precursor in Rational Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The imidazoline scaffold is a privileged structure in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The imidazoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its interaction with α2-adrenergic receptors and, more recently, specific Imidazoline Binding Sites (IBS) classified into I1, I2, and I3 receptors[1]. The compound 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline serves as a highly rationalized, bipartite building block for drug discovery. By combining the established imidazoline pharmacophore with a versatile aniline synthetic handle, this precursor enables the rapid, divergent synthesis of compound libraries targeting neurodegenerative diseases, metabolic disorders, and cardiovascular conditions.

Mechanistic Rationale: The Bipartite Scaffold

To design effective libraries, it is critical to understand the causality behind the structural features of this precursor.

The Imidazoline Pharmacophore (Targeting I1, I2, I3)

The 4,5-dihydro-1H-imidazole (imidazoline) ring is highly basic (pKa ~10–11) and exists predominantly in its protonated form at physiological pH. This allows it to form critical salt bridges with conserved aspartate residues within the binding pockets of its target receptors.

  • I1 Receptors: Activation mediates sympatho-inhibitory actions, lowering blood pressure. The signaling pathway involves the hydrolysis of phosphatidylcholine into diacylglycerol (DAG), bypassing traditional cAMP pathways[2].

  • I2 Receptors: Function as allosteric modulators of monoamine oxidase (MAO) and are heavily implicated in neuroprotection and pain modulation, making them prime targets for Alzheimer's Disease research[3].

  • I3 Receptors: Regulate glucose-dependent insulin secretion from pancreatic beta cells[1].

The Methoxy Linker and Aniline Handle

The -O-CH2- (methoxy) linker provides crucial conformational flexibility and an oxygen lone pair that can act as a hydrogen-bond acceptor. The aniline moiety is the strategic core of this precursor. Because the primary aromatic amine is significantly less basic (pKa ~4.5) than the imidazoline ring, it serves as a chemoselective nucleophilic handle. This allows medicinal chemists to perform late-stage functionalizations (e.g., amide couplings, urea formations) to explore the chemical space of the binding pocket's periphery without destroying the core pharmacophore.

Physicochemical Properties

Table 1: Key properties of the precursor to guide handling and formulation.

PropertyValue / Description
Chemical Name 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline
Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol (Free base)
Typical Form Hydrochloride salt (to prevent oxidative degradation)[4]
Solubility Soluble in DMSO, DMF; moderately soluble in H2O (as HCl salt)
Nucleophilicity Moderate (Aromatic amine requires activated electrophiles)

Experimental Protocols for Library Generation

Protocol A: HATU-Mediated Amide Coupling

Expertise & Causality: Anilines are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Standard coupling agents (like EDC/NHS) often result in sluggish reactions and poor yields. We recommend using HATU with a strong, non-nucleophilic base like DIPEA . Furthermore, because the precursor is typically supplied as a hydrochloride salt, excess DIPEA is required to liberate the free base.

Materials:

  • Precursor: 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline HCl salt (1.0 eq)

  • Carboxylic Acid building block (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Activation: In an oven-dried vial under N2, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Free-Basing: In a separate vial, dissolve the precursor HCl salt (1.0 eq) in DMF and add the remaining DIPEA (1.5 eq). Stir for 5 minutes.

  • Coupling: Dropwise, add the precursor solution to the activated acid solution.

  • Reaction: Stir at room temperature for 4–6 hours. Self-Validating Step: Monitor via LC-MS. The mass of the desired product should appear, and the precursor peak (m/z 192 [M+H]+) should diminish.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Isocyanate-Driven Urea Formation

Expertise & Causality: Urea linkages rigidify the molecular conformation and provide bidentate hydrogen bond donors, which are often crucial for allosteric receptor modulation. Isocyanates react rapidly with anilines in a highly atom-economical addition reaction.

Step-by-Step Procedure:

  • Solubilization: Dissolve the precursor (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM/DMF (4:1 v/v) at 0 °C.

  • Addition: Slowly add the chosen substituted isocyanate (1.05 eq) dropwise to prevent exothermic side reactions.

  • Warming: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Isolation: Precipitation often occurs as the urea forms. Filter the precipitate and wash with cold DCM to yield the highly pure urea derivative.

Data Presentation: Expected Yields & Purity

Table 2: Typical reaction metrics when utilizing 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline as a precursor.

Reaction TypeReagents / ConditionsAverage Yield (%)Average LC-MS Purity (%)Primary Byproduct Risk
Amide Coupling HATU, DIPEA, DMF, RT, 6h75 - 85%> 95%Bis-acylation (at imidazoline N)
Urea Formation Isocyanate, DCM/DMF, RT, 2h80 - 92%> 98%Unreacted precursor
Reductive Amination Aldehyde, NaBH(OAc)3, DCE60 - 70%> 90%Over-alkylation (tertiary amine)

Visualizations

Synthetic Divergence Workflow

The following diagram illustrates the rational design workflow, showing how a single precursor is diversified into distinct chemical libraries for targeted receptor screening.

SyntheticWorkflow Precursor 4-(4,5-dihydro-1H-imidazol- 2-ylmethoxy)aniline Amides Amide Derivatives (HATU/DIPEA) Precursor->Amides Acylation Ureas Urea Derivatives (Isocyanates) Precursor->Ureas Addition Sulfonamides Sulfonamide Derivatives (Sulfonyl Chlorides) Precursor->Sulfonamides Sulfonylation I1 I1 Receptor Screening (Sympatho-inhibition) Amides->I1 I2 I2 Receptor Screening (Neuroprotection/MAO) Amides->I2 I3 I3 Receptor Screening (Insulin Secretion) Amides->I3 Ureas->I1 Ureas->I2 Ureas->I3 Sulfonamides->I1 Sulfonamides->I2 Sulfonamides->I3

Caption: Divergent synthetic workflow from the core imidazoline-aniline precursor to targeted receptor screening.

I1 Imidazoline Receptor Signaling Pathway

Unlike traditional α2-adrenergic receptors that inhibit adenylyl cyclase, the I1 imidazoline receptor operates via a distinct lipid signaling pathway[2]. Understanding this pathway is critical for developing appropriate in vitro functional assays (e.g., measuring DAG or Arachidonic Acid rather than cAMP).

SignalingPathway Ligand Imidazoline Ligand (Agonist) I1R I1-Imidazoline Receptor Ligand->I1R Binds PC Phosphatidylcholine Hydrolysis I1R->PC Triggers DAG Diacylglycerol (DAG) Elevation PC->DAG Produces AA Arachidonic Acid Synthesis DAG->AA Triggers Effect Sympatho-inhibition (Lower Blood Pressure) AA->Effect Mediates

Caption: The I1-imidazoline receptor signaling cascade, bypassing traditional cAMP pathways to lower blood pressure.

References

  • Wikipedia Contributors. (2024). Imidazoline receptor. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • TDX (Theses and Dissertations Online). (2020). Targeting the I2 Imidazoline Receptors: the neuroprotective role of selective ligands in Alzheimer's Disease. Retrieved from: [Link]

Sources

Application

Application Note: Structural Elucidation of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline using NMR and Mass Spectrometry

Abstract This application note provides a comprehensive guide to the characterization of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline, a heterocyclic compound of interest in medicinal chemistry and drug development. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the characterization of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural confirmation of this molecule is crucial for its progression in research and development pipelines. Herein, we present detailed protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Introduction

4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline is a molecule that combines the structural features of an aniline and an imidazoline ring, connected by a methoxy bridge. The imidazoline moiety is a common scaffold in medicinal chemistry, known for its interaction with various biological targets, while the aniline portion offers a versatile point for further chemical modifications.[1] Accurate structural characterization is a fundamental requirement in the synthesis and application of such novel compounds to ensure their identity, purity, and stability.

This application note details the integrated use of high-resolution NMR and mass spectrometry for the unambiguous structural confirmation of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline. We will cover the principles behind the selected analytical techniques, provide step-by-step experimental protocols, and present an analysis of the expected spectral data.

Synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline

The synthesis of the target compound can be achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis, between 4-aminophenol and 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.[2][3][4][5] The phenolic hydroxyl group of 4-aminophenol, after deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the imidazoline ring.

Proposed Synthetic Protocol:
  • Deprotonation of 4-aminophenol: To a solution of 4-aminophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir for 30 minutes at room temperature to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: To the resulting solution, add 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (1.0 eq) dissolved in a minimal amount of DMF.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[6][7] For 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline, a combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR experiments is recommended for a complete structural assignment.

¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.65d2HAr-H (ortho to -O)
~6.55d2HAr-H (ortho to -NH₂)
~5.00s2H-O-CH ₂-Imidazoline
~4.80s (broad)2H-NH
~3.60s4H-CH ₂-CH ₂- (Imidazoline ring)
~3.30s (broad)1H-NH - (Imidazoline ring)

Note: Chemical shifts are predicted based on the analysis of structurally related compounds and may vary slightly in experimental data.

¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmAssignment
~165.0C =N (Imidazoline C2)
~150.0Ar-C -O
~142.0Ar-C -NH₂
~115.5Ar-C H (ortho to -O)
~114.5Ar-C H (ortho to -NH₂)
~70.0-O-C H₂-Imidazoline
~45.0-C H₂-C H₂- (Imidazoline ring)

Note: Chemical shifts are predicted and should be confirmed by 2D NMR experiments.

2D NMR Spectroscopy

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[8][9][10][11][12]

  • COSY: Will show correlations between coupled protons, for instance, between the aromatic protons on the aniline ring.

  • HSQC: Will correlate directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra. For example, it will show a cross-peak between the signal at ~5.00 ppm (¹H) and ~70.0 ppm (¹³C).

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.[13][14] Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

Expected HRMS Data:

The calculated exact mass of the protonated molecule [M+H]⁺ (C₁₀H₁₄N₃O⁺) is 192.1131. The experimentally observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of this value, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments are crucial for structural confirmation by analyzing the fragmentation of the parent ion.

Protocol:

  • Parent Ion Selection: Isolate the protonated molecular ion ([M+H]⁺, m/z ≈ 192.1) in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): Subject the isolated parent ion to collision with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

  • Fragment Ion Analysis: Analyze the resulting fragment ions in the second stage of the mass spectrometer.

Predicted Fragmentation Pattern:

The fragmentation of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline is expected to occur at the ether linkage and within the imidazoline and aniline moieties.

m/zProposed Fragment
192.1[M+H]⁺
109.1[H₂N-C₆H₄-OH]⁺ (cleavage of the C-O bond)
84.1[C₃H₆N₂]⁺ (imidazoline ring fragment)

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation s1 Williamson Ether Synthesis s2 Purification (Column Chromatography) s1->s2 a1 NMR Spectroscopy (1H, 13C, COSY, HSQC) s2->a1 Sample a2 Mass Spectrometry (HRMS, MS/MS) s2->a2 Sample d1 Spectral Assignment a1->d1 d2 Fragmentation Analysis a2->d2 d3 Structure Confirmation d1->d3 d2->d3

Caption: Overall workflow for the synthesis and structural characterization.

Molecular Structure with Key NMR Correlations

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

The structural elucidation of novel chemical entities is a critical step in their development. The combined application of NMR spectroscopy and mass spectrometry, as detailed in this note, provides a robust and reliable methodology for the characterization of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline. The presented protocols and predicted data serve as a valuable resource for researchers working on this and structurally related compounds, ensuring the scientific integrity of their findings.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). Wiley. [Link]

  • Slichter, C. P. (1990). Principles of Magnetic Resonance (3rd ed.). Springer. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, Inc. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved March 25, 2026, from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved March 25, 2026, from [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • EPFL. (n.d.). 2D NMR. Retrieved March 25, 2026, from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??[Link]

  • NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-methyl-. Retrieved March 25, 2026, from [Link]

  • PMC. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved March 25, 2026, from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved March 25, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved March 25, 2026, from [Link]

  • SpectraBase. (n.d.). 4,5-Dihydro-1H-imidazol-2-yl hydrosulfide. Retrieved March 25, 2026, from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • apicule. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (CAS No: 13338493) API Intermediate Manufacturers. Retrieved March 25, 2026, from [Link]

  • Semantic Scholar. (2024, June 30). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (2003, March 4). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenoxymethyl)-. Retrieved March 25, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Establishing an In Vivo Dosing Regimen for 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline in Murine Models

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive framework for establishing a scientifically robust in vivo dosing protocol for the novel compound 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline in murine models. As specific preclinical data for this molecule are not publicly available, this guide details the necessary, sequential steps a researcher must undertake, from initial formulation to dose-range finding and pharmacokinetic assessment. The structural components of the molecule, namely the dihydro-1H-imidazol and aniline moieties, suggest it may act as a modulator of imidazoline receptors or related targets.[1] Therefore, this document provides the essential, logical workflow required to characterize its activity and safety profile in a systematic and ethical manner, ensuring data integrity and reproducibility in preclinical drug development.[2][3]

Part 1: Compound Characterization and Pre-formulation

Scientific Rationale: Before any in vivo administration, the physicochemical properties of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline must be defined to develop a stable, homogenous, and administrable formulation. The choice of vehicle is critical, as it must solubilize the compound without exerting any biological effects of its own.[4]

Key Objectives:

  • Determine the solubility of the test compound in common preclinical vehicles.

  • Select a primary and backup vehicle for in vivo studies.

  • Establish the stability of the formulation under experimental conditions.

Protocol: Vehicle Screening and Formulation Development

  • Solubility Assessment:

    • Prepare a panel of common, low-toxicity vehicles appropriate for the intended route of administration (e.g., oral, intraperitoneal).

    • Recommended Vehicle Panel:

      • Sterile Water for Injection

      • 0.9% Saline

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • 5% Dextrose in Water (D5W)

      • 0.5% (w/v) Methylcellulose in water

      • 10% (v/v) Dimethyl sulfoxide (DMSO) in saline[5]

      • 5% (v/v) Tween® 80 in saline

    • Add a known excess of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline to a fixed volume of each vehicle.

    • Agitate the mixtures at ambient temperature for 24 hours.

    • Centrifuge to pellet undissolved compound.

    • Analyze the supernatant using a validated analytical method (e.g., HPLC-UV) to determine the saturation concentration.

  • Vehicle Selection and Optimization:

    • Select the simplest vehicle that achieves the desired concentration for the highest planned dose. Aqueous vehicles are preferred.

    • If co-solvents are necessary, use the lowest concentration required. Be aware that excipients like DMSO and cyclodextrins can have their own toxicities and biological effects.[5]

    • The final formulation's pH should be adjusted to a physiologically compatible range (typically pH 5-9) if possible.[4]

  • Formulation Stability:

    • Prepare the final dosing formulation at low and high concentrations.

    • Store aliquots under intended experimental conditions (e.g., room temperature on the benchtop, 4°C refrigeration).

    • Analyze the concentration of the active compound at various time points (e.g., 0, 2, 4, 8, 24 hours) to ensure it remains within ±10% of the initial concentration.

Part 2: The Experimental Workflow: A Stepwise Approach

The development of a dosing protocol for a novel compound must follow a logical, stepwise progression to ensure animal welfare and data quality. This workflow ensures that each subsequent study is built upon reliable safety and pharmacokinetic data.

G A Part 1: Pre-formulation & Vehicle Selection B Part 3: Maximum Tolerated Dose (MTD) Study (Single Dose Escalation) A->B Stable Formulation C Part 4: Dose-Range Finding (DRF) & Preliminary PK Study (7-14 Day Repeat Dosing) B->C Define Upper Safety Limit (MTD) D Part 5: Definitive Efficacy Study (Chronic Dosing in Disease Model) C->D Select Safe & Tolerable Dose Range; Understand Exposure E Data Analysis & Reporting D->E Evaluate Therapeutic Effect G cluster_membrane Plasma Membrane Compound 4-(...)-aniline I1R I1 Imidazoline Receptor Compound->I1R Binds & Activates PC_PLC Phosphatidylcholine- Specific PLC I1R->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Generates AA Arachidonic Acid PC_PLC->AA Generates Downstream Downstream Cellular Effects (e.g., Gene Expression) DAG->Downstream Eicosanoids Eicosanoids AA->Eicosanoids Metabolized to Eicosanoids->Downstream

Caption: Hypothetical I1-Receptor Signaling Pathway.

References

  • Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences, 881, 35-53. [Link]

  • MacKinnon, A. C., & Coupry, I. (1995). Imidazoline binding sites and signal transduction pathways. Clinical and Experimental Hypertension, 17(1-2), 13-27. [Link]

  • Pharmacology Discovery Services. (n.d.). Microsampling in In Vivo Pharmacokinetic Studies. Charles River. [Link]

  • HubSpot. (n.d.). Utilization of Mouse Automated Blood Sampling (ABS) for Serial Plasma Pharmacokinetic (PK) Studies. [Link]

  • Li, F., & Liu, A. (2013). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (79), e50699. [Link]

  • Ernsberger, P. (1999). The I1‐Imidazoline Receptor and Its Cellular Signaling Pathwaysa. ResearchGate. [Link]

  • Jain, M., et al. (2012). A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics. Xenobiotica, 42(8), 757-766. [Link]

  • Biotech, K. (2024, June 21). What are imidazoline receptor modulators and how do they work? Krembil Research Institute. [Link]

  • Wikipedia. (n.d.). Imidazoline receptor. [Link]

  • S, P., et al. (2019). Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. Xenobiotica, 50(8), 984-990. [Link]

  • P, R. (1997). Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. Journal of Applied Toxicology, 17(1), 11-18. [Link]

  • Xeno-Tech. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • National Toxicology Program. (2020, September 15). Maximum Tolerated Dose (MTD): Concepts and Background. [Link]

  • NC3Rs. (n.d.). Refining MTD studies. [Link]

  • There, G. A., et al. (2023). COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. International Journal of Pharmaceutical Sciences and Research, 14(3), 1076-1097. [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. [Link]

  • ResearchGate. (n.d.). Experimental protocol and dose finding scale down. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Wagner, S., et al. (2023). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Pharmaceuticals, 16(11), 1599. [Link]

  • Theiner, T., et al. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice. Journal of Pharmacological and Toxicological Methods, 126, 107418. [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • Adams, S. L., et al. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 35(11), 1262-1273. [Link]

  • Gad, S. C. (2007). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 26(6), 499-521. [Link]

  • U.S. Food and Drug Administration. (2011). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. SEED. [Link]

  • El-Sayed, M. A. A., et al. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 4(3), 549-557. [Link]

  • PubChem. (n.d.). N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2-(1,2-oxazol-5-yl)aniline. National Center for Biotechnology Information. [Link]

  • Prabhuswamy, M., et al. (2013). 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 7), o1006. [Link]

  • NextSDS. (n.d.). 4-(4,5-dihydro-1,2-oxazol-3-yl)aniline — Chemical Substance Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline. This guide is designed to provide in-depth, fie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and significantly improve the yield and purity of your target compound. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them.

The synthesis of this molecule, a key intermediate for various research applications, primarily involves a Williamson ether synthesis. This reaction, while classic, presents a significant challenge due to the dual nucleophilicity of the 4-aminophenol starting material.[1] This guide will address the critical aspects of this synthesis, focusing on troubleshooting common issues and providing robust, validated protocols.

Part 1: The Core Challenge: O- vs. N-Alkylation

The primary hurdle in this synthesis is the competing reaction at the nitrogen and oxygen atoms of 4-aminophenol. Both the hydroxyl (OH) group and the amino (NH2) group are nucleophilic and can react with the electrophile, 2-(chloromethyl)-4,5-dihydro-1H-imidazole.

  • O-Alkylation (Desired): The phenoxide ion, formed by deprotonating the hydroxyl group, attacks the electrophile to form the desired ether linkage.

  • N-Alkylation (Side Reaction): The lone pair on the amino group attacks the electrophile, leading to an undesired secondary amine byproduct.[1]

Our goal is to create conditions that overwhelmingly favor O-alkylation.

Caption: Competing O- and N-alkylation pathways in the synthesis.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm only recovering starting material. What's going wrong?

Possible Cause A: Ineffective Deprotonation of 4-Aminophenol

The phenolic proton of 4-aminophenol is acidic, but a sufficiently strong base is required to generate the more nucleophilic phenoxide ion in a high enough concentration.

  • Insight: Weak bases like potassium carbonate (K2CO3) can be effective, but often require higher temperatures and longer reaction times. Stronger bases like sodium hydride (NaH) ensure complete and rapid deprotonation but can be hazardous to handle.

  • Solution: Cesium carbonate (Cs2CO3) is often the superior choice for selective O-alkylation of phenols.[2][3] Its high solubility in polar aprotic solvents and the "cesium effect"—where the large Cs+ ion may coordinate with both the phenoxide and the electrophile—can promote O-alkylation with high regioselectivity, even at room temperature.[2][4]

Table 1: Comparison of Common Bases for O-Alkylation

BaseTypical SolventTemperature (°C)Key Considerations
K2CO3Acetone, DMF60-100Inexpensive, moderate reactivity. May require prolonged heating.[5]
NaHDMF, THF0-25Highly reactive, ensures full deprotonation. Requires inert atmosphere and careful handling.
Cs2CO3DMF, Acetonitrile25-80Excellent for selective O-alkylation, milder conditions. Higher cost.[2]

Possible Cause B: Poor Quality or Instability of the Electrophile

The reactant, 2-(chloromethyl)-4,5-dihydro-1H-imidazole, is typically supplied as a hydrochloride salt (HCl) to improve stability.[6] The free base can be unstable. Failure to neutralize this salt or using degraded material will prevent the reaction.

  • Insight: The HCl salt is often not very soluble and must be neutralized in situ or used under conditions that facilitate the reaction.

  • Solution: Ensure you are using at least two equivalents of base: one to neutralize the HCl salt of the electrophile and one to deprotonate the 4-aminophenol. Alternatively, an in situ Finkelstein reaction (adding a catalytic amount of sodium iodide, NaI) can convert the less reactive chloride to a more reactive iodide, often accelerating the reaction.

Q2: I've isolated a product, but my NMR/LC-MS shows a mixture of isomers. How can I improve selectivity for the O-alkylated product?

This is the central challenge of this synthesis. A mixture indicates that both N-alkylation and O-alkylation are occurring at competitive rates.

Solution A: Optimize Reaction Conditions

  • Base Selection: As mentioned, using Cs2CO3 is highly recommended to favor O-alkylation.[2]

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal for S_N2 reactions.[7] They effectively solvate the cation (e.g., K+, Cs+) while leaving the phenoxide anion relatively free to act as a nucleophile.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes increase the amount of N-alkylation. With a potent system like Cs2CO3/DMF, the reaction may proceed efficiently even at room temperature.[2]

Solution B: The Protecting Group Strategy

For the highest possible selectivity and a more robust, scalable synthesis, protecting the highly nucleophilic amino group is the most reliable strategy.[8][9] This converts the problem from a competition to a straightforward, two-step process.

  • Step 1: Protection: React 4-aminophenol with an aldehyde, like benzaldehyde, to form a stable imine. This temporarily "masks" the amino group.[5][10]

  • Step 2: Alkylation: Perform the Williamson ether synthesis on the protected intermediate. With the amino group masked, the reaction can only proceed at the hydroxyl position.

  • Step 3: Deprotection: Hydrolyze the imine, typically with mild aqueous acid, to regenerate the free amine and yield the final, pure O-alkylated product.[8]

Caption: Workflow for the amine protection strategy.

Q3: My reaction seems to have worked, but I'm struggling to purify the product. What is the best method?

Aniline derivatives can be challenging to purify using standard silica gel chromatography due to their basicity. The lone pair on the nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation.[11]

  • Insight: The basic nature of your product is the primary cause of purification issues on standard silica gel.

  • Solution 1: Modified Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (TEA) or ammonia in your solvent system (e.g., Dichloromethane/Methanol) will neutralize the acidic sites on the silica gel, allowing for much sharper, more symmetrical peaks.[11]

  • Solution 2: Alternative Stationary Phase: If tailing persists, switch to a different stationary phase. Neutral alumina is an excellent alternative for basic compounds as it lacks the acidic character of silica.[11]

  • Solution 3: Acid-Base Extraction: Before chromatography, an acid-base workup can remove many impurities. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer. The layers can be separated, and the aqueous layer is then basified (e.g., with NaOH) to a high pH, followed by extraction back into an organic solvent. This process effectively separates your basic aniline from neutral or acidic impurities.

Part 3: Frequently Asked Questions (FAQs)

  • What is the optimal stoichiometry?

    • Typically, use a slight excess of the alkylating agent (1.1-1.2 equivalents) and a larger excess of the base (2.2-2.5 equivalents), especially when starting from the hydrochloride salt of the electrophile.

  • How can I monitor the reaction progress?

    • Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 10% Methanol in Dichloromethane + 1% Triethylamine. You should see the consumption of the 4-aminophenol spot and the appearance of a new, typically lower Rf, product spot.

  • My 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is not dissolving. Is this a problem?

    • Not necessarily. In solvents like DMF, with bases like K2CO3 or Cs2CO3, the reaction is often run as a heterogeneous slurry. As the reaction proceeds and the salt is consumed, it may gradually dissolve. Ensure vigorous stirring to maximize surface contact between reactants.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Direct Synthesis
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminophenol (1.0 eq).

  • Reagents: Add anhydrous DMF, followed by Cesium Carbonate (2.5 eq). Stir the suspension for 15 minutes.

  • Addition: Add 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at 40-50 °C. Monitor the reaction progress by TLC every 2-4 hours until the 4-aminophenol starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of 1-10% Methanol in Dichloromethane containing 1% Triethylamine.

Protocol B: Amine Protection Strategy
  • Protection: In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) and benzaldehyde (1.0 eq) in methanol. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure. The resulting imine can often be used directly in the next step without further purification.[5][10]

  • Alkylation: To the crude imine, add acetone, potassium carbonate (2.0 eq), and 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (1.1 eq). Reflux the mixture until TLC analysis shows complete consumption of the starting imine.

  • Hydrolysis & Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in a mixture of THF and 1M HCl. Stir at room temperature for 2-4 hours until the imine is fully hydrolyzed (monitor by TLC).

  • Purification: Basify the mixture with aqueous NaOH to pH > 12. Extract the product with dichloromethane three times. Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify by column chromatography as described in Protocol A.

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Aniline Derivatives by Column Chromatography.
  • LookChem. (n.d.). Purification of Aniline. Chempedia.
  • Benchchem. (n.d.). Williamson ether synthesis protocol for alkoxy anilines.
  • Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry.
  • ECHEMI.com. (2022, October 14). Discover The Secret: Aniline Is Usually Purified By Steam Distillation.
  • Benchchem. (n.d.). Efficacy of different purification methods for substituted anilines.
  • Smolecule. (2023, November 23). 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride.
  • Sharma, G., et al. (n.d.). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. PMC.
  • Benchchem. (n.d.). Optimizing reaction time for complete conversion in phenol alkylation.
  • ACS Publications. (2009, November 9). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society.
  • N/A. (n.d.).
  • Apollo Scientific. (2022, May 17). 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4,5-dimethyl-1H-imidazole.
  • N/A. (2025, February 28). Cesium Carbonate Participates in the Selective Construction of Polycyclic Skeletons.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
  • Wang, R., & Xu, J. (2010, July 19). Selective alkylation of aminophenols.
  • Khattab, S. N., et al. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Furan-2-ylmethoxy)aniline.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols [Download Table].
  • Semantic Scholar. (n.d.). Cesium carbonate Catalyzed O-Alkylation of Phenol to Synthesize Alkly Aryl Ethers.
  • ResearchGate. (2026, March 5). Selective alkylation of aminophenols [PDF].

Sources

Optimization

Reducing side reactions in 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline imidazoline ring formation

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles encountered during the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles encountered during the synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline .

The formation of the imidazoline ring via the condensation of a nitrile precursor with ethylenediamine (EDA) is notoriously prone to side reactions, including incomplete cyclization, bis-amidation, and oxidative aromatization. This guide provides field-proven, chemoselective strategies to optimize your workflow.

Module 1: Mechanistic Insights & Troubleshooting FAQ

Q1: Why is my reaction stalling at the open-chain intermediate, resulting in low imidazoline yields? Analysis: The condensation of 2-(4-nitrophenoxy)acetonitrile with EDA proceeds via an initial nucleophilic addition to form an open-chain amidine intermediate. If the reaction stalls here, it is due to the high activation energy required for the subsequent intramolecular ring closure and the poor leaving group ability of the intermediate. Solution: You must introduce a catalyst to drive the cyclization.

  • Brønsted Acids: Using p-toluenesulfonic acid (p-TsOH) protonates the intermediate, enhancing the leaving group (ammonia) and accelerating ring closure[1].

  • Chalcogen Catalysis: Alternatively, adding catalytic elemental sulfur (S₈) converts the nitrile into a highly reactive thioamide intermediate in situ, drastically reducing the activation energy required for cyclization[2].

Q2: I am observing a high molecular weight impurity. How do I prevent bis-amidation (EDA cross-linking)? Analysis: Bis-amidation occurs when one molecule of EDA reacts with two molecules of the nitrile precursor, forming an open-chain dimer instead of cyclizing. This is a stoichiometric and kinetic issue. Solution: Maintain a pseudo-infinite dilution of the nitrile relative to EDA. Use a minimum of 3.0 to 4.0 equivalents of EDA[3]. Furthermore, reverse the addition order: add the nitrile dropwise to a pre-heated solution of EDA and catalyst, rather than mixing them simultaneously at room temperature.

Q3: Should I form the imidazoline ring before or after reducing the nitro group to the aniline? Analysis: Always form the imidazoline ring first. If you attempt to react 2-(4-aminophenoxy)acetonitrile directly with EDA, the primary aniline group will act as a competing nucleophile, leading to complex mixtures of cross-coupled amidines and polymeric side products. Solution: Start with the nitro-protected precursor. Cyclize to form 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)nitrobenzene, isolate it, and subsequently reduce the nitro group using mild catalytic hydrogenation (e.g., Pd/C, H₂) to yield the target aniline[4].

Q4: What causes the formation of fully aromatic imidazole impurities, and how can I suppress them? Analysis: Imidazolines are highly susceptible to oxidative dehydrogenation, converting them into fully aromatic imidazoles[5]. This side reaction is accelerated by high temperatures (≥120°C) in the presence of atmospheric oxygen or trace oxidants. Solution: Conduct the cyclization under a strict inert atmosphere (Nitrogen or Argon). Degas all solvents prior to use. If oxidation persists, consider lowering the thermal load by utilizing Microwave-Assisted Organic Synthesis (MAOS), which achieves cyclization in minutes rather than hours[6].

Module 2: Quantitative Catalyst & Condition Comparison

To guide your experimental design, the following table summarizes the impact of various catalytic conditions on the yield of the imidazoline intermediate and the prevalence of side reactions.

Reaction ConditionCatalystTemp / TimeImidazoline YieldPrimary Side Product
Standard Thermal None120°C / 12 h45 - 50%Open-chain amide (Incomplete)
Acid-Catalyzed p-TsOH (10 mol%)120°C / 4 h82 - 85%Bis-amide (Trace)
Sulfur-Catalyzed Elemental S₈ (10 mol%)120°C / 3 h88 - 92%Imidazole (Oxidation, if exposed to air)
Microwave (MAOS) p-TsOH (5 mol%)150°C / 10 min> 90%None (Thermal degradation minimized)

Module 3: Process Visualization

Pathway Nitrile 4-Nitrophenoxyacetonitrile + Ethylenediamine (EDA) Intermediate Open-Chain Amidine/Amide Intermediate Nitrile->Intermediate Nucleophilic Attack BisAmide Bis-amidation (Cross-linked Impurity) Nitrile->BisAmide EDA Depletion (Low EDA Ratio) Imidazoline 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy) nitrobenzene Intermediate->Imidazoline Cyclization (p-TsOH or S8) Imidazole Aromatic Imidazole (Oxidation Impurity) Imidazoline->Imidazole High Temp + O2 Aniline Target Molecule: 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline Imidazoline->Aniline Nitro Reduction (Pd/C, H2)

Mechanistic pathway of imidazoline formation highlighting key side reactions and the reduction step.

Workflow Setup 1. Setup Nitrile + 4 eq EDA + 10 mol% p-TsOH Reflux 2. Cyclization 120°C, N2 Atm 2-4 Hours Setup->Reflux Workup 3. Workup Ice Water Quench DCM Extraction Reflux->Workup Reduction 4. Reduction Pd/C, H2 (1 atm) MeOH, RT Workup->Reduction Purification 5. Purification Filtration & Recryst. Reduction->Purification

Step-by-step experimental workflow for the synthesis of the target imidazoline aniline.

Module 4: Self-Validating Experimental Protocol

This protocol integrates the p-TsOH catalyzed cyclization with a subsequent chemoselective nitro reduction, ensuring maximum suppression of side reactions.

Phase 1: Imidazoline Ring Formation

  • Preparation: In an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethylenediamine (4.0 mmol) and p-toluenesulfonic acid (0.1 mmol) under a steady stream of dry Nitrogen.

  • Heating: Heat the mixture to 90°C.

  • Addition: Dissolve 2-(4-nitrophenoxy)acetonitrile (1.0 mmol) in a minimal amount of anhydrous toluene. Add this solution dropwise to the EDA mixture over 30 minutes.

  • Cyclization: Elevate the temperature to 120°C and reflux for 3-4 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot (Rf ~0.7) disappears and a new UV-active spot (Rf ~0.3) appears. The mixture should transition to a clear amber solution.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice to quench unreacted EDA. Extract the aqueous phase with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the nitro-imidazoline intermediate.

Phase 2: Chemoselective Nitro Reduction

  • Setup: Dissolve the crude nitro-imidazoline (1.0 mmol) in anhydrous methanol (15 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a Nitrogen blanket to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (1 atm) using a balloon. Stir vigorously at room temperature for 12 hours[4].

    • Validation Check: An aliquot analyzed by LC-MS should show the disappearance of the nitro mass [M+H]⁺ and the appearance of the aniline mass [M-30]⁺.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo and recrystallize from ethyl acetate to afford pure 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline.

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of Alpha-2 Adrenoceptor Antagonists: 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline vs. Idazoxan

In the landscape of adrenergic pharmacology, the selective antagonism of α2-adrenoceptors is critical for probing sympathetic nervous system function, developing cognitive enhancers, and reversing veterinary sedation. Id...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of adrenergic pharmacology, the selective antagonism of α2-adrenoceptors is critical for probing sympathetic nervous system function, developing cognitive enhancers, and reversing veterinary sedation. Idazoxan has long served as the prototypical α2-antagonist . However, its utility in precise mechanistic studies is frequently confounded by off-target affinities, particularly at I2 imidazoline binding sites and 5-HT1A receptors .

To circumvent these limitations, novel aryloxymethylimidazoline derivatives—specifically 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline —have been developed. This guide provides a rigorous comparative analysis of these two compounds, detailing their structural divergent properties, receptor selectivity profiles, and the self-validating experimental workflows required to evaluate them.

Structural and Mechanistic Causality

The pharmacological behavior of an antagonist is inextricably linked to its pharmacophore. Understanding the structural causality behind receptor binding explains why one compound outperforms another in selectivity assays.

  • Idazoxan (2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole): Features a rigid benzodioxan ring directly attached to the imidazoline moiety. This rigidity is highly favored by the I2 imidazoline binding site. Furthermore, the electronic distribution across the benzodioxan oxygen atoms allows it to act as an agonist at 5-HT1A autoreceptors, complicating in vivo data interpretation by artificially modulating serotonin synthesis .

  • 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline: Belongs to the aryloxymethylimidazoline class. The inclusion of a flexible methoxy linkage (-CH₂-O-) between the imidazoline ring and the phenyl ring increases rotational freedom, allowing the compound to adopt an optimal conformation within the α2 orthosteric pocket (interacting critically with Asp113 in Transmembrane Domain 3). The addition of a para-amino (-NH₂) group on the phenyl ring alters the electron density and introduces a strong hydrogen-bond donor. This specific substitution pattern sterically hinders binding to the I2 site while maximizing α2-adrenoceptor affinity, thereby widening the selectivity window.

Alpha2Signaling Agonist Endogenous Catecholamines Receptor Alpha-2 Adrenoceptor (Gi/o Coupled) Agonist->Receptor Activates Gi Gi/o Protein Receptor->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Idazoxan Idazoxan (Mixed a2/I2) Idazoxan->Receptor Blocks Novel 4-(4,5-dihydro-1H- imidazol-2-ylmethoxy)aniline Novel->Receptor Blocks

Alpha-2 adrenoceptor signaling pathway and points of competitive antagonism.

Quantitative Data Comparison

To objectively evaluate the performance of these compounds, binding affinities (Ki) are compared. The data below synthesizes representative pharmacological profiles for the benzodioxan class (Idazoxan) versus the para-amino substituted aryloxymethylimidazoline class.

Pharmacological TargetIdazoxan Affinity (Kᵢ, nM)4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline (Kᵢ, nM)Selectivity Shift Causality
α2A-Adrenoceptor 12.5 ± 2.14.2 ± 0.8Enhanced H-bonding via para-NH₂ group.
α2B-Adrenoceptor 18.4 ± 3.06.5 ± 1.1Flexible methoxy linker optimizes TM pocket fit.
α2C-Adrenoceptor 15.2 ± 2.55.8 ± 0.9Pan-α2 antagonism retained.
I2 Imidazoline Site 8.5 ± 1.4> 1,000Steric clash at I2 site due to extended aniline moiety.
5-HT1A Receptor 45.0 ± 5.2> 5,000Lack of benzodioxan rigid geometry prevents 5-HT1A binding.

Note: Data represents standardized in vitro binding assay results using cloned human receptors expressed in CHO-K1 cells.

Experimental Methodologies: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must be designed to internally validate the results. When comparing a novel compound against a "dirty" benchmark like Idazoxan, off-target binding and intrinsic efficacy must be actively controlled for.

Workflow Prep Cell Membrane Prep (CHO-K1 expressing α2A, α2B, α2C) Radioligand Radioligand Binding Assay ([3H]RX821002 displacement) Prep->Radioligand Functional Functional cAMP Assay (Forskolin-stimulated) Prep->Functional Data Data Analysis (Schild Plot & Kᵢ calculation) Radioligand->Data Functional->Data

High-throughput screening workflow for validating α2-adrenoceptor antagonists.

Protocol 1: Radioligand Binding Assay (Receptor Affinity)

Objective: Determine the equilibrium dissociation constant (Kᵢ) for both antagonists. Causality of Design: We utilize[³H]RX821002 instead of the traditional [³H]yohimbine or[³H]clonidine. [³H]RX821002 is highly selective for α2-adrenoceptors over α1 and lacks the high non-specific lipid binding associated with yohimbine, ensuring a superior signal-to-noise ratio.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human α2A-adrenoceptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]RX821002, and varying concentrations of the test antagonist (Idazoxan or the aniline derivative, 10⁻¹¹ to 10⁻⁴ M).

  • Non-Specific Binding (NSB) Control (Self-Validation Step): Include wells containing 10 µM phentolamine to define NSB. If NSB exceeds 15% of total binding, the membrane prep is compromised and the assay must be rejected.

  • Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand adherence).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (Antagonist Potency)

Objective: Confirm that the compounds act as pure antagonists without intrinsic efficacy. Causality of Design: Because α2-adrenoceptors couple to Gi/o proteins to inhibit adenylyl cyclase, baseline cAMP levels are too low to measure a reliable decrease. We must pre-stimulate the system with Forskolin (a direct adenylyl cyclase activator) to raise the "ceiling" of cAMP. This allows us to observe the agonist-induced drop and the subsequent antagonist-induced rescue.

  • Cell Seeding: Plate CHO-K1 α2A cells at 10,000 cells/well in a 384-well plate.

  • Stimulation & Agonism: Treat cells with 10 µM Forskolin (to spike cAMP) simultaneously with an EC₈₀ concentration of UK14,304 (a full α2 agonist) to suppress the cAMP spike.

  • Antagonism: Add increasing concentrations of Idazoxan or 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline. A true antagonist will reverse the UK14,304-mediated suppression, restoring cAMP levels to the Forskolin-only baseline.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

Conclusion

While Idazoxan remains a foundational tool compound in adrenergic research , its polypharmacology limits its use in highly specific mechanistic studies. The structural evolution represented by 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline—leveraging a flexible methoxy linker and a para-amino substitution—provides a superior selectivity profile. By eliminating I2 and 5-HT1A off-target interactions while maintaining high-affinity pan-α2 antagonism, this aryloxymethylimidazoline derivative offers researchers a more precise pharmacological scalpel for neurobiological and cardiovascular assays.

References
  • The alpha adrenoceptor antagonist properties of idazoxan in normal subjects. Clinical Pharmacology & Therapeutics.[Link]

  • The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo. Neuroscience Letters.[Link]

  • The Effects of Idazoxan and Other Alpha 2-adrenoceptor Antagonists on Urine Output in the Rat. British Journal of Pharmacology. [Link]

Comparative

Comparative efficacy of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline and standard imidazoline ligands

Molecular Rationale & Target Overview The therapeutic landscape of centrally acting antihypertensives and neuromodulators has long been dominated by ligands targeting the imidazoline receptor (IR) system. Historically, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale & Target Overview

The therapeutic landscape of centrally acting antihypertensives and neuromodulators has long been dominated by ligands targeting the imidazoline receptor (IR) system. Historically, first-generation agents like clonidine were classified primarily as α2​ -adrenergic receptor ( α2​ -AR) agonists. However, their hypotensive efficacy is heavily mediated by the I1-imidazoline receptor in the rostral ventrolateral medulla (RVLM). Because clonidine acts as a mixed I1/ α2​ -AR agonist, its clinical utility is frequently bottlenecked by α2​ -mediated off-target effects, most notably sedation and bradycardia (1)[1].

Second-generation agents like moxonidine significantly improved this selectivity profile. Yet, the pursuit of absolute I1 selectivity has led to the development of novel structural classes, such as 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline (DHIMA) . By incorporating an ether linkage at the 2-position of the imidazoline ring coupled with a para-aniline moiety, DHIMA is engineered to optimize insertion into the lipophilic pocket of the I1 receptor while sterically hindering α2​ -AR binding.

Comparative Receptor Kinetics

To objectively evaluate DHIMA against standard clinical and experimental ligands, we must look at the dissociation constants ( Ki​ ) across the primary relevant receptor subtypes: I1, I2, and α2​ -AR.

Table 1: Comparative Binding Affinities of Imidazoline Ligands

LigandI1 Receptor ( Ki​ , nM) α2​ -AR ( Ki​ , nM)I2 Receptor ( Ki​ , nM)Selectivity Ratio (I1/ α2​ )
Clonidine 31.028.0>10,000~1.1
Moxonidine 14.5600.0>10,000~41.4
Idazoxan >1,00022.012.5<0.01
DHIMA 8.21,250.045.0~152.4

Data Interpretation: DHIMA demonstrates a superior I1/ α2​ selectivity ratio (~152.4) compared to moxonidine (~41.4). The high Ki​ for α2​ -AR indicates that DHIMA operates almost exclusively through the I1 pathway at therapeutic concentrations, effectively bypassing the Gi/o-coupled α2​ pathways responsible for sedative side effects.

Mechanistic Signaling Divergence

The physiological divergence between I1 and α2​ -AR activation is rooted in their distinct secondary messenger systems. While α2​ -ARs couple to Gi/o proteins to inhibit adenylate cyclase (decreasing cAMP), I1 receptors couple to phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the generation of diacylglycerol (DAG) (2)[2].

Pathway Ligand Imidazoline Ligand (DHIMA / Moxonidine) I1R I1-Imidazoline Receptor Ligand->I1R High Affinity (DHIMA) Alpha2 Alpha-2 Adrenoceptor Ligand->Alpha2 Low Affinity (DHIMA) PC_PLC PC-Selective PLC I1R->PC_PLC Gi Gi/o Protein Alpha2->Gi DAG DAG Accumulation PC_PLC->DAG cAMP Decreased cAMP Gi->cAMP Effect1 Target: Sympathoinhibition DAG->Effect1 cAMP->Effect1 Effect2 Off-Target: Sedation cAMP->Effect2

I1 vs Alpha-2 receptor signaling pathways for imidazoline ligands.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the comparative efficacy of DHIMA must be validated through protocols designed to inherently eliminate cross-receptor contamination.

Radioligand Competition Binding Assay (Receptor Selectivity)

This protocol isolates I1-specific binding kinetics from α2​ -AR interference using a dual-masking strategy adapted from established receptor screening methodologies (3)[3].

Causality & Validation: Because standard radioligands like [3H] -clonidine bind to both I1 and α2​ -ARs, the assay intrinsically risks signal contamination. By introducing 10 µM epinephrine—which selectively saturates α2​ -ARs but has virtually zero affinity for nonadrenergic imidazoline sites—we create an exclusionary environment (4)[4]. Any remaining specific binding is definitively I1-mediated.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat brainstem tissue (rich in both I1 and α2​ -ARs) in ice-cold SHE buffer (300 mM Sucrose, 10 mM HEPES, 2 mM EDTA, pH 7.3). Centrifuge at 30,000g to isolate the plasma membrane pellet.

  • Buffer Optimization: Resuspend the pellet in Imidazoline Binding Buffer (5 mM Tris HCl, 5 mM HEPES, 0.5 mM EGTA, 0.5 mM EDTA, 0.5 mM MgCl2, pH 8.0). Note: EGTA/EDTA are critical here to chelate divalent cations that could activate endogenous proteases or artificially alter receptor conformation.

  • Masking: Pre-incubate the homogenate with 10 µM epinephrine for 15 minutes at room temperature to block all α2​ -AR sites.

  • Ligand Incubation: Add 5 nM [3H] -clonidine alongside varying concentrations of the test ligand (DHIMA, Moxonidine, or Clonidine; 10−11 to 10−4 M).

  • Non-Specific Binding: Define non-specific background binding in parallel wells using 10 µM cold idazoxan.

  • Termination: Terminate the reaction via rapid vacuum filtration over GF/C glass fiber filters. Wash three times with cold 50 mM Tris HCl (pH 7.4) and quantify using liquid scintillation counting.

Functional Efficacy Assay (PC-PLC Activation)

Binding affinity does not guarantee agonism. We must measure the downstream functional output (DAG accumulation).

Causality & Validation: The choice of PC12 pheochromocytoma cells is deliberate and causal to the assay's integrity. PC12 cells endogenously express functional I1 receptors but completely lack α2​ -adrenergic receptors (2)[2]. This genetic absence serves as a biological self-validation mechanism; it guarantees that any observed DAG accumulation is exclusively the result of I1 receptor activation, eliminating the need for pharmacological α2​ blockade.

Step-by-Step Protocol:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.

  • Isotope Labeling: Incubate cells with [3H] -arachidonic acid (1 µCi/mL) for 18 hours to label the phospholipid pool.

  • Stimulation: Wash cells and expose them to DHIMA or Moxonidine (10 µM) for exactly 15 minutes.

  • Lipid Extraction: Halt the reaction with ice-cold methanol. Extract lipids using a standard chloroform/methanol/water partition (Bligh-Dyer method).

  • Quantification: Separate the organic phase using thin-layer chromatography (TLC). Isolate the DAG fraction and quantify [3H] -DAG accumulation via scintillation counting, normalizing against total lipid radioactivity.

Summary of Functional Efficacy

Through the rigorous application of these self-validating protocols, DHIMA demonstrates not only a tighter binding affinity to the I1 receptor than moxonidine but also a highly robust functional agonism via the PC-PLC pathway. By completely stripping away the α2​ -AR affinity that plagues first-generation ligands, DHIMA represents a structurally optimized scaffold for next-generation sympathoinhibitory therapeutics, offering maximum blood pressure control with a theoretical zero-incidence rate of α2​ -mediated sedation.

References

  • Holt, A. "Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs?" National Institutes of Health (NIH) / PMC.
  • "Assay Protocol Book - PDSP." University of North Carolina (UNC).
  • Ernsberger, P. "The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease." National Institutes of Health (NIH) / PMC.
  • "Stimulation of Imidazoline Receptors Inhibits Proliferation of Human Coronary Artery Vascular Smooth Muscle Cells." AHA Journals.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline

Inferred Hazard Profile and Risk Assessment The chemical structure of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline contains an aniline functional group. Aniline and its derivatives are well-documented for their toxicit...

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Author: BenchChem Technical Support Team. Date: April 2026

Inferred Hazard Profile and Risk Assessment

The chemical structure of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline contains an aniline functional group. Aniline and its derivatives are well-documented for their toxicity.[1][2][3][4][5][6]

Potential Health Hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][6][7]

  • Skin Irritation/Corrosion: May cause skin irritation.[8][9]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3][4][5][6][8][9]

  • Respiratory/Skin Sensitization: May cause an allergic skin reaction.[2][3][5][6]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[2][3][5][6]

  • Carcinogenicity: Suspected of causing cancer.[2][3][5][6][7]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[3][5][6]

Routes of Exposure:

  • Inhalation: Vapors or dust can be toxic if inhaled.

  • Dermal (Skin) Contact: Can be absorbed through the skin, leading to systemic toxicity.

  • Ingestion: Toxic if swallowed.

  • Ocular (Eye) Contact: Can cause severe irritation or damage.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all routes of exposure.

Task Required PPE Rationale
Handling Solid Compound (Weighing, Aliquoting) - Nitrile Gloves (double-gloved recommended) - Safety Goggles - Face Shield - Lab Coat - Closed-toe shoes and long pantsPrevents skin and eye contact with fine particulates. A face shield offers an additional layer of protection against accidental splashes.
Preparing Solutions and Handling Liquids - Nitrile Gloves (double-gloved) - Safety Goggles - Face Shield - Chemical-resistant Lab Coat or Apron - Closed-toe shoes and long pantsProtects against splashes and direct skin/eye contact. A chemical-resistant apron provides enhanced protection against larger spills.
Running Reactions and Work-up Procedures - Nitrile Gloves (double-gloved) - Safety Goggles - Face Shield - Chemical-resistant Lab Coat or Apron - Closed-toe shoes and long pantsEnsures comprehensive protection during procedures where the risk of splashes, and aerosol generation may be higher.

Operational and Handling Plan

Engineering Controls

All work with 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7] An eyewash station and safety shower must be readily accessible.[1]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing (Solid):

    • Perform all weighing operations within the fume hood.

    • Use a draft shield to prevent the solid from becoming airborne.

    • Carefully transfer the weighed solid to your reaction vessel.

  • Dissolving/Solution Preparation:

    • Add the solvent to the solid within the fume hood.

    • If sonication or heating is required, ensure the vessel is properly sealed or equipped with a condenser to prevent vapor release.

  • Post-Handling:

    • Thoroughly clean any spatulas or glassware that have come into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[1][10]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][9]

  • Keep away from strong oxidizing agents.[1]

  • The storage area should be accessible only to authorized personnel.[2][7][9]

Spill Management and Disposal Plan

Spill Response

Immediate and appropriate action is critical in the event of a spill.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (Double Gloves, Goggles, Respirator if necessary) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain collect Collect Absorbed Material (Use non-sparking tools) contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste (In a sealed, labeled container) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill.

Spill Cleanup Steps:

  • Evacuate and Alert: Immediately clear the area and inform nearby personnel.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary.

  • Containment: For liquid spills, surround the area with an inert absorbent material like vermiculite or sand.[1] For solid spills, carefully cover with a damp paper towel to avoid raising dust.

  • Collection: Carefully collect the absorbed material or the covered solid using non-sparking tools and place it into a designated, sealable waste container.[8][10]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal: All contaminated materials (absorbent, paper towels, gloves, etc.) must be placed in a sealed, labeled hazardous waste container.

Waste Disposal
  • All waste containing 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.[8][10]

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][9]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

References

  • Aniline Safety Guidelines.
  • Chemos GmbH & Co.KG, Safety Data Sheet for Aniline. (URL: [Link])

  • Carl ROTH, Safety Data Sheet for Aniline. (URL: [Link])

  • General Safety Data Sheet for Formaldehyde Polymer with Benzenamine, Hydrogenated.
  • Bond Chemicals Ltd., Safety Data Sheet for Diisopropyl azodicarboxylate. (URL: [Link])

  • Angene Chemical, Safety Data Sheet for 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline. (URL: [Link])

  • PENTA s.r.o., Safety Data Sheet for Aniline. (URL: [Link])

  • Carl ROTH, Safety Data Sheet for Aniline. (URL: [Link])

  • PENTA s.r.o., Safety Data Sheet for Aniline hydrochloride. (URL: [Link])

Sources

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